Cyanine5.5 carboxylic acid
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Overview
Description
Cyanine5.5 carboxylic acid: is a fluorescent dye belonging to the cyanine family, which is known for its applications in biological labeling and imaging. This compound emits light in the near-infrared region, making it particularly useful for in vivo imaging and other applications where deep tissue penetration is required. The dye is characterized by its high sensitivity, stability, and narrow absorption spectrum .
Scientific Research Applications
Cyanine5.5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Widely used in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biological molecules.
Medicine: Employed in diagnostic imaging, particularly for in vivo imaging due to its near-infrared emission, which allows for deep tissue penetration.
Industry: Used in the development of imaging agents and diagnostic tools
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5.5 carboxylic acid can be synthesized through a series of organic reactions involving the formation of a polymethine bridge between two nitrogen atoms. The synthesis typically involves the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of an indole derivative, which serves as the core structure.
Polymethine Bridge Formation: The indole derivative is then reacted with a polymethine chain precursor under basic conditions to form the polymethine bridge.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process includes:
Bulk Synthesis of Indole Derivatives: Large-scale production of the indole derivatives using automated reactors.
Continuous Flow Synthesis: Utilizing continuous flow reactors for the formation of the polymethine bridge to ensure consistent quality and yield.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control to ensure high purity and performance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyanine5.5 carboxylic acid can undergo oxidation reactions, particularly at the polymethine bridge, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common due to the stability of the polymethine bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Various substituted products depending on the reagents used.
Mechanism of Action
The mechanism of action of Cyanine55 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelengthThe dye can be conjugated to various biomolecules, enabling it to target specific molecular pathways and structures within cells .
Comparison with Similar Compounds
- Cyanine5 carboxylic acid
- Cyanine7 carboxylic acid
- Alexa Fluor®680
- IRDye®680RD
- CF™680 Dye
- DyLight™680
Comparison: Cyanine5.5 carboxylic acid is unique due to its specific emission wavelength in the near-infrared region, which provides deeper tissue penetration compared to other dyes like Cyanine5 carboxylic acid. Additionally, it offers higher stability and sensitivity, making it more suitable for long-term imaging applications .
Properties
CAS No. |
1449661-34-0 |
---|---|
Molecular Formula |
C40H43ClN2O2 |
Molecular Weight |
619.25 |
IUPAC Name |
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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